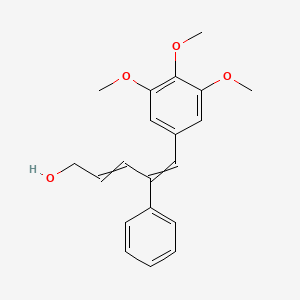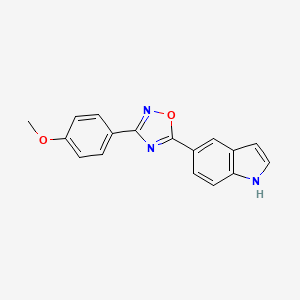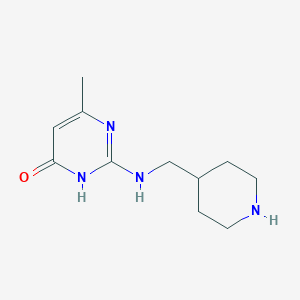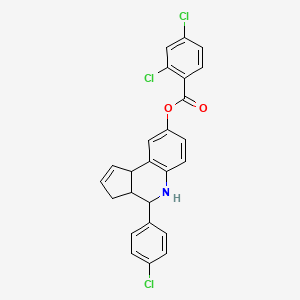
4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol is an organic compound that features a phenyl group and a trimethoxyphenyl group connected by a penta-2,4-dien-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene compound. The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium tert-butoxide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or trimethoxyphenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Combretastatin: Shares the trimethoxyphenyl group and exhibits similar anti-cancer properties.
Colchicine: Contains a trimethoxyphenyl group and targets tubulin, similar to 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in cancer treatment.
Uniqueness
This compound is unique due to its specific structural arrangement, which allows for distinct interactions with molecular targets. Its combination of a phenyl group and a trimethoxyphenyl group connected by a penta-2,4-dien-1-ol backbone provides a versatile framework for various chemical and biological applications .
Propiedades
Número CAS |
921195-47-3 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol |
InChI |
InChI=1S/C20H22O4/c1-22-18-13-15(14-19(23-2)20(18)24-3)12-17(10-7-11-21)16-8-5-4-6-9-16/h4-10,12-14,21H,11H2,1-3H3 |
Clave InChI |
MMKZSTBYBLFWBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C(C=CCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
![1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12637801.png)
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-](/img/structure/B12637806.png)
![1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol](/img/structure/B12637823.png)
![N-(3,4-difluorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12637832.png)
![1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine](/img/structure/B12637837.png)




![2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12637856.png)
